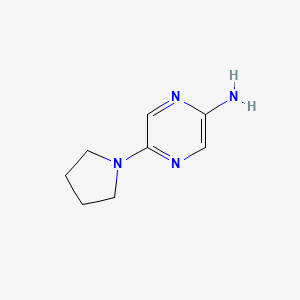

5-(Pyrrolidin-1-yl)pyrazin-2-amine

概要

説明

5-(Pyrrolidin-1-yl)pyrazin-2-amine is a useful research compound. Its molecular formula is C8H12N4 and its molecular weight is 164.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Therapeutic Applications

1.1 Cancer Treatment

One of the primary applications of 5-(Pyrrolidin-1-yl)pyrazin-2-amine is in the field of oncology. Research indicates that compounds related to this structure can inhibit critical pathways involved in cancer cell proliferation. For instance, the inhibition of Checkpoint Kinase 1 (CHK1) has been shown to enhance the efficacy of DNA-damaging agents used in cancer therapy . This compound may serve as a lead structure for developing new anticancer agents that target CHK1-mediated pathways.

Case Study: CHK1 Inhibition

- Objective : To evaluate the effectiveness of this compound derivatives as CHK1 inhibitors.

- Methodology : In vitro assays were conducted to assess cell proliferation in various cancer cell lines.

- Findings : Compounds demonstrated a dose-dependent inhibition of cell growth, suggesting potential for combination therapies with existing chemotherapeutics .

Enzyme Inhibition

2.1 Serine Protease Inhibition

Another promising application is the inhibition of serine proteases, which are vital in various biological processes, including blood coagulation and inflammation. Studies have shown that pyrazine derivatives can act as effective inhibitors against serine proteases like thrombin and factor Xa .

Case Study: Inhibition Profile

- Objective : To determine the inhibitory activity of this compound on serine proteases.

- Methodology : Various concentrations of the compound were tested against FXIIa and thrombin.

- Results : The compound exhibited significant inhibitory activity with IC50 values lower than those of commonly used inhibitors, indicating its potential as a therapeutic agent .

Synthetic Chemistry

This compound also plays a crucial role as an intermediate in synthetic chemistry. It serves as a building block for more complex molecules with desired biological activities.

3.1 Synthesis of Derivatives

The synthesis of derivatives from this compound has been explored extensively. For example, reactions involving this compound have led to the development of novel amide and thiophene derivatives that possess enhanced electronic properties and biological activities .

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| 5-Aryl-N-(pyrazin-2-yl)thiophene | Suzuki Cross-Coupling | 37–72% | Anticancer activity |

| Amide derivatives | Condensation Reactions | Varies | Enzyme inhibition |

特性

分子式 |

C8H12N4 |

|---|---|

分子量 |

164.21 g/mol |

IUPAC名 |

5-pyrrolidin-1-ylpyrazin-2-amine |

InChI |

InChI=1S/C8H12N4/c9-7-5-11-8(6-10-7)12-3-1-2-4-12/h5-6H,1-4H2,(H2,9,10) |

InChIキー |

XSYBQTMVQZSLGQ-UHFFFAOYSA-N |

正規SMILES |

C1CCN(C1)C2=NC=C(N=C2)N |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。